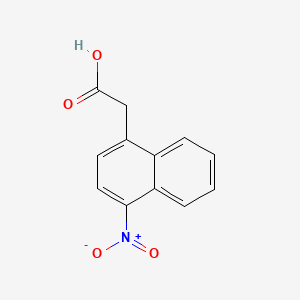

4-Nitronaphthalene-1-acetic acid

Description

Structural Context within Naphthalene (B1677914) Derivatives

The structure of 4-Nitronaphthalene-1-acetic acid is defined by a naphthalene backbone with two functional groups attached at specific positions. The acetic acid group is located at the 1-position (alpha position), and the nitro group is at the 4-position of the naphthalene ring system. This specific arrangement of substituents influences the molecule's electronic properties and steric configuration.

Naphthalene itself is a planar aromatic hydrocarbon. The addition of the electron-withdrawing nitro group and the acidic carboxymethyl group modifies the electron density distribution across the aromatic rings. This can affect the molecule's reactivity in electrophilic and nucleophilic substitution reactions.

Significance in Chemical Research and Mechanistic Studies

This compound and related nitronaphthalene compounds are significant in several fields of chemical research. They serve as intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals. chemicalbook.com The study of their synthesis and reactions provides insights into the fundamental principles of organic chemistry.

For instance, the synthesis of nitronaphthalenes often involves the nitration of naphthalene using a mixture of nitric and sulfuric acids. who.int The conditions of this reaction, such as temperature and solvent, can be controlled to favor the formation of specific isomers. youtube.com

Furthermore, the biodegradation of nitroaromatic compounds, including nitronaphthalenes, is a key area of environmental research. nih.gov Studies have explored how microorganisms can break down these compounds, which can be environmental pollutants. nih.gov For example, some bacteria can utilize 1-nitronaphthalene (B515781) as a sole source of carbon, nitrogen, and energy. nih.gov

Kinetic and mechanistic studies involving naphthalene derivatives, such as their oxidation, provide valuable data on reaction pathways and the factors that influence reaction rates. researchgate.net For example, the oxidation of naphthalene by potassium permanganate (B83412) has been studied to understand the reaction kinetics and mechanism. researchgate.net While this specific study focused on naphthalene itself, the principles can be extended to its derivatives.

The unique chemical structure of this compound, with its combination of an aromatic system and reactive functional groups, makes it a valuable compound for investigating reaction mechanisms and for the development of new synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H9NO4 |

| Molecular Weight | 231.20 g/mol |

| CAS Number | 89278-25-1 |

| IUPAC Name | 2-(4-nitronaphthalen-1-yl)acetic acid |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

89278-25-1 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.2 g/mol |

IUPAC Name |

2-(4-nitronaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C12H9NO4/c14-12(15)7-8-5-6-11(13(16)17)10-4-2-1-3-9(8)10/h1-6H,7H2,(H,14,15) |

InChI Key |

ZQKCRZQJMZQAOY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])CC(=O)O |

Other CAS No. |

89278-25-1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Routes to Nitronaphthalene Carboxylic Acids

The synthesis of nitronaphthalene carboxylic acids necessitates the introduction of two distinct functional groups—a nitro group (-NO₂) and a carboxylic acid group (in this case, an acetic acid moiety, -CH₂COOH)—onto the naphthalene (B1677914) backbone.

The most common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution (EAS). Naphthalene is more reactive than benzene (B151609) towards EAS and readily undergoes nitration. herts.ac.uk The reaction is typically carried out using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.commhlw.go.jp The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. youtube.combloomtechz.com

The reaction with naphthalene predominantly yields 1-nitronaphthalene (B515781), with 2-nitronaphthalene (B181648) formed as a minor product. herts.ac.ukyoutube.com Various solvents can be used, including acetic acid, which can help to homogenize the reaction mixture. bloomtechz.comnih.gov The ratio of the alpha- to beta-nitronaphthalene product can vary depending on the specific nitrating agent and reaction conditions, with ratios ranging from 9 to 29. cymitquimica.com

Table 1: Reagents and Solvents in Naphthalene Nitration

| Nitrating Agent | Solvent | Typical Major Product | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Acetic Acid | 1-Nitronaphthalene | bloomtechz.comnih.gov |

| HNO₃ / H₂SO₄ | (none) | 1-Nitronaphthalene | youtube.com |

Several synthetic routes are available for the preparation of the precursor, 1-naphthaleneacetic acid (NAA). One common industrial method involves the condensation of naphthalene with chloroacetic acid at high temperatures, often in the presence of a catalyst. google.com

Another established pathway is the chloromethylation of naphthalene to form 1-naphthylmethyl chloride, followed by cyanation with an alkali metal cyanide (e.g., sodium cyanide) to produce 1-naphthaleneacetonitrile. Subsequent hydrolysis of the nitrile group yields 1-naphthaleneacetic acid. biosynth.com The initial chloromethylation can be achieved by reacting naphthalene with formaldehyde (B43269) and hydrochloric acid. biosynth.com

Alternative methods include:

Starting from methylnaphthalene, which can be oxidized and further processed. wikipedia.org

A Friedel-Crafts reaction between naphthalene and chloroacetone, followed by a haloform reaction. nih.gov

The synthesis of 4-nitronaphthalene-1-acetic acid requires a sequential approach. The order of functionalization is critical and is dictated by the directing effects of the substituents.

The most logical route involves the nitration of 1-naphthaleneacetic acid. The carboxymethyl group (-CH₂COOH) is an activating, ortho-, para-directing group. Therefore, electrophilic nitration of 1-naphthaleneacetic acid is expected to introduce the nitro group at the C2 (ortho) and C4 (para) positions. Separation of the resulting isomers would yield the desired this compound.

An alternative, though more circuitous, pathway could be envisioned starting from a pre-functionalized naphthalene ring. For instance, the synthesis of 1,4-dinitronaphthalene (B1214213) proceeds from 4-nitro-1-naphthylamine. biosynth.com In this procedure, the amine group is converted into a diazonium salt (4-nitronaphthalene-1-diazonium sulfate), which is then replaced by a nitro group. biosynth.com This diazonium intermediate is a versatile precursor that could potentially be converted to the 1-acetonitrile derivative via a Sandmeyer-type reaction with a cyanide salt, followed by hydrolysis to afford the target acetic acid.

Regioselective Synthesis Strategies for Nitronaphthalene Derivatives

Achieving the correct substitution pattern on the naphthalene ring is the central challenge in synthesizing this compound. This requires a thorough understanding of the factors that control regioselectivity.

The nitration of unsubstituted naphthalene shows a strong preference for substitution at the C1 (or alpha) position over the C2 (or beta) position. youtube.com This selectivity is not primarily due to steric hindrance; in fact, the C1 position is sterically more encumbered. youtube.com

The preference for alpha-substitution is explained by the stability of the carbocation intermediate (also known as the Wheland intermediate or arenium ion) formed during the EAS mechanism. Attack of the electrophile at the C1 position results in a resonance-stabilized carbocation where the positive charge can be delocalized across the ring system while preserving the aromaticity of the adjacent benzene ring in two key resonance structures. youtube.com In contrast, attack at the C2 position allows for only one such resonance contributor where the second ring remains fully aromatic. The greater stability of the intermediate formed from C1 attack leads to a lower activation energy for this pathway, making it the kinetically favored product. youtube.com

Table 2: Product Distribution in Naphthalene Nitration

| Product | Typical Yield | Controlling Factor | Reference |

|---|---|---|---|

| 1-Nitronaphthalene | ~90% | Kinetic Control (more stable intermediate) | youtube.com |

Electronic effects are the dominant factors in determining the substitution patterns on the naphthalene ring. The electron-rich π-system of naphthalene makes it highly susceptible to attack by electrophiles. herts.ac.uk

When a substituent is already present on the ring, it exerts a directing effect on subsequent substitutions.

Nitration of 1-Naphthaleneacetic Acid: As mentioned, the -CH₂COOH group is an activating, ortho-, para-director. Its electron-donating nature (through hyperconjugation and weak inductive effect) enriches the electron density at the C2 and C4 positions, directing the incoming electrophile (NO₂⁺) to these sites.

Substitution on a Nitronaphthalene Ring: Conversely, if one were to attempt to introduce the acetic acid moiety onto a pre-existing nitronaphthalene, the directing effects of the nitro group would be paramount. A nitro group is a powerful deactivating, meta-directing group. For example, in 1-nitronaphthalene, the nitro group deactivates the ring it is attached to and would direct incoming electrophiles primarily to the C5 and C8 positions on the other ring. This makes the synthesis of the target compound from 1-nitronaphthalene via a second EAS reaction impractical.

These directing effects underscore the importance of the chosen synthetic sequence to achieve the desired 1,4-substitution pattern of this compound.

Control of Isomer Formation and Separation Techniques

The direct nitration of naphthalene-1-acetic acid is expected to produce a mixture of isomers. The position of the nitro group is influenced by the reaction conditions and the nitrating agent used. Electrophilic nitration, for instance, generally favors the formation of the 1-nitronaphthalene isomer. nih.gov The presence of the acetic acid substituent on the naphthalene ring will further direct the position of the incoming nitro group.

Controlling the isomer ratio during the synthesis is a significant challenge. Various strategies can be employed to influence the regioselectivity of the nitration reaction. These include the choice of nitrating agent, solvent, and reaction temperature. googleapis.com For example, nitration with a classical nitrating mixture (HNO₃+H₂SO₄) in 1,4-dioxane (B91453) has been shown to be highly regioselective for the nitration of naphthalene, yielding 96% 1-nitronaphthalene and only 4% 2-nitronaphthalene. scitepress.org Another approach involves the use of catalysts, such as palladium acetate (B1210297), which can alter the isomer distribution, though this may also lead to the formation of by-products. dtic.mil

Once a mixture of isomers is formed, separation is necessary to isolate the desired this compound. Chromatographic techniques are commonly employed for this purpose. scitepress.org Thin-layer chromatography (TLC) can be used for analysis, and column chromatography is a standard method for preparative separation. rsc.org Crystallization is another key purification technique. The crude product can be dissolved in a suitable solvent, and upon cooling, the desired isomer may crystallize out, leaving impurities and other isomers in the solution. orgsyn.orgyoutube.com Steam distillation has also been mentioned as a potential method for separating unreacted naphthalene from the nitrated products. sciencemadness.org

Table 1: Isomer Ratios in Naphthalene Nitration under Various Conditions

| Nitrating Agent/System | Solvent | Temperature (°C) | α/β Isomer Ratio | Reference |

| NO₂BF₄ | Sulfolane | 25 | 10 | pnas.org |

| HNO₃ | Acetic acid | 25 | 21 | pnas.org |

| HNO₃/H₂SO₄ | - | 50 | 22 | pnas.org |

| N₂O₄ | Acetonitrile (B52724) | 25 | 9 | pnas.org |

| Classical nitrating mixture | 1,4-dioxane | - | 96:4 (1-nitro:2-nitro) | scitepress.org |

| Peroxynitrous acid (electrophilic pathway) | Aqueous | - | Predominantly 1-nitronaphthalene | nih.gov |

| Peroxynitrous acid (other pathway) | Aqueous | - | Preferentially 2-nitronaphthalene | nih.gov |

Chemical Transformations and Derivatization from this compound

The presence of both a nitro group and a carboxylic acid moiety makes this compound a versatile intermediate for the synthesis of other functionalized naphthalene compounds.

Chemical Reactivity of the Nitro Group (e.g., Reduction)

The nitro group of this compound can be readily reduced to an amino group, yielding 4-Aminonaphthalene-1-acetic acid. A variety of reducing agents can be employed for this transformation. Common methods include the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl), or zinc and ammonium (B1175870) chloride (Zn/NH₄Cl). scispace.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) or sodium borohydride (B1222165) is also an effective method. scispace.com The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid group. For instance, tin and hydrochloric acid are known to selectively reduce the nitro group without affecting a carbonyl group. scispace.com

Chemical Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a range of reactions typical of this functional group. libretexts.org These include:

Salt Formation: Reaction with a base will form the corresponding carboxylate salt. guidechem.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) will produce the corresponding ester. libretexts.org

Amide Formation: Conversion to an acyl chloride, followed by reaction with an amine, will yield an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. pressbooks.pub However, this would also likely reduce the nitro group.

The reactivity of the carboxylic acid can be influenced by the bulky naphthalene ring system. libretexts.org

Formation of Related Functionalized Naphthalene Compounds

The two reactive functional groups on this compound allow for the synthesis of a variety of other naphthalene derivatives. chemicalbook.com For example, reduction of the nitro group to an amine, followed by diazotization and subsequent reactions, can introduce a wide range of substituents at the 4-position. The Sandmeyer reaction, for instance, could be used to introduce cyano, halo, or hydroxyl groups.

Furthermore, the carboxylic acid group can be used as a handle to build more complex structures. For instance, coupling reactions can be employed to link the naphthalene moiety to other molecules. The combination of reactions at both the nitro and carboxylic acid groups opens up a vast chemical space for the creation of novel functionalized naphthalene compounds.

Chemical Reactivity and Mechanistic Studies

Reaction Kinetics and Thermodynamic Considerations

The nitration of naphthalene (B1677914) derivatives proceeds via an electrophilic aromatic substitution mechanism. The process begins with the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of a nitric acid and a stronger acid, typically sulfuric acid. youtube.comyoutube.com The nitronium ion then attacks the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. youtube.com

For naphthalene-1-acetic acid, electrophilic attack can occur at several positions. However, the formation of 4-Nitronaphthalene-1-acetic acid is kinetically favored. The stability of the transition state leading to the Wheland intermediate is a key factor. When the attack occurs at the C4 (alpha) position, the resulting carbocation is significantly more stable because the positive charge can be delocalized over the ring system while keeping one of the two aromatic rings intact in two of its resonance structures. youtube.comwordpress.com In contrast, attack at other positions results in intermediates where the aromaticity of both rings is disrupted in more resonance forms, leading to a higher energy transition state. youtube.com The final step is the rapid deprotonation of the Wheland intermediate by a weak base, such as the bisulfate anion or a water molecule, which restores the aromaticity of the naphthalene ring and yields the final product. youtube.com

An alternative pathway, charge-transfer nitration, involves the initial formation of a naphthalene cation radical (NAPH˙⁺) as the key reactive intermediate. rsc.org This intermediate then combines with nitrogen dioxide (NO₂) to form the same Wheland intermediates, which subsequently deprotonate to yield the nitronaphthalene products. rsc.org

Table 1: Key Steps in the Electrophilic Nitration of Naphthalene-1-acetic Acid

| Step | Description | Key Species Involved |

| 1 | Formation of Electrophile | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Nitronium ion (NO₂⁺) |

| 2 | Electrophilic Attack | Naphthalene-1-acetic acid, Nitronium ion (NO₂⁺), Wheland intermediate (carbocation) |

| 3 | Deprotonation | Wheland intermediate, Base (e.g., HSO₄⁻, H₂O), this compound |

Direct nitration of naphthalene and its derivatives typically yields a mixture of 1- and 2-nitronaphthalene (B181648) isomers. scitepress.org For naphthalene itself, electrophilic nitration strongly favors the formation of 1-nitronaphthalene (B515781) over 2-nitronaphthalene, often in a ratio of 9:1 or higher, because it proceeds through the more stable carbocation intermediate. youtube.comscitepress.org The presence of the acetic acid group at the 1-position further directs the incoming nitro group, primarily to the 4-position.

The choice of nitrating system is crucial. A classic mixture of concentrated nitric and sulfuric acids is highly effective. scitepress.orgnih.gov The reaction can also be performed using nitric acid in a solvent like acetonitrile (B52724) or acetic acid. scitepress.orgsciencemadness.org Using a solvent such as 1,4-dioxane (B91453) can facilitate the reaction under homogeneous conditions, leading to high yields (96-97%) and high regioselectivity for the 1-nitro isomer (96% 1-nitro vs. 4% 2-nitro for naphthalene). scitepress.org Nitrous acid-catalyzed nitration introduces different kinetic dependencies, with the reaction order with respect to the aromatic compound potentially being greater than one, suggesting the involvement of a dimeric radical cation intermediate. cdnsciencepub.com

Temperature control is also important. While the formation of the 1-nitro isomer (and thus the 4-nitro derivative in this case) is kinetically controlled and favored at lower temperatures, higher temperatures can sometimes favor the thermodynamically more stable, but kinetically disfavored, 2-nitro isomer in the case of naphthalene sulfonation, although nitration is generally considered irreversible. wordpress.com

Electron Transfer and Excited State Dynamics in Nitronaphthalene Systems

The photophysical and photochemical properties of nitronaphthalene derivatives are dominated by highly efficient nonradiative decay pathways. These processes are dictated by the electronic structure of the excited states and their interactions.

A defining characteristic of nitronaphthalene and other nitroaromatic compounds is the occurrence of extremely rapid intersystem crossing (ISC). aip.orgnih.gov Upon photoexcitation to the first excited singlet state (S₁), which is typically a ππ* state, the molecule undergoes a transition to the triplet manifold (Tₙ) on a sub-picosecond, often femtosecond, timescale. acs.orgnih.gov For 1-nitronaphthalene, excitation populates the Franck-Condon S₁ state, which then bifurcates into decay channels with sub-200 fs lifetimes. aip.org

This ultrafast ISC is facilitated by a small energy gap and significant spin-orbit coupling between the initially populated S₁ (ππ) state and a nearby receiver triplet state, often with nπ character. acs.orgacs.org The high density of triplet states in nitroaromatics provides efficient pathways for this nonradiative deactivation. nih.gov The process is so efficient that it often outcompetes fluorescence and other decay channels, rendering most nitroaromatics non-fluorescent. nih.gov Studies on related compounds like 2-methyl-1-nitronaphthalene (B1630592) show that the primary decay channel connects the Franck-Condon singlet excited state with a receiver triplet state. acs.orgnih.gov This ISC most likely occurs between non-equilibrated excited states in a strongly nonadiabatic regime. acs.orgnih.gov

The electronic nature of the excited states plays a crucial role in their dynamics. In nitronaphthalene systems, the presence of the strongly electron-withdrawing nitro group on the electron-rich naphthalene ring can impart a significant intramolecular charge transfer (CT) character to the excited states. nih.govacs.org

Upon excitation, electron density can shift from the aromatic ring to the nitro group. The degree of this CT character influences the energy levels of the excited states and the coupling between them. nih.govacs.org Introducing a CT character can decrease the spin-orbit coupling between singlet and triplet states, which in turn can reduce the rate of intersystem crossing. nih.gov For example, in 1-nitronaphthalene, a minor decay channel from the S₁ state involves conformational relaxation to populate an intramolecular charge-transfer state. acs.org However, the dominant pathway remains the ultrafast ISC. The interplay between the local ππ* excitation on the naphthalene ring and the charge transfer character is a key determinant of the photophysical pathways. acs.org

The surrounding solvent environment can significantly modulate the excited-state dynamics of nitronaphthalene derivatives. The polarity of the solvent can differentially stabilize excited states depending on their dipole moments. rsc.orgnih.gov

States with a significant charge transfer character are more strongly stabilized by polar solvents than less polar states. acs.orgacs.org This solvent-induced stabilization can alter the relative energies of the S₁ state and the nearby triplet states. acs.orgrsc.org In some cases, if the S₁ state is sufficiently stabilized in a polar solvent relative to the receiver triplet states, the efficiency of intersystem crossing can be reduced. acs.org For instance, studies on 4-nitro-1-naphthylamine, a related derivative, showed that in nonpolar solvents, ultrafast ISC dictates the photochemistry, similar to 1-nitronaphthalene. acs.org However, in the polar solvent methanol (B129727), the S₁ state is stabilized, and a rapid internal conversion to the ground state becomes a more dominant decay channel, minimizing the population transfer to the triplet manifold. acs.org The excited-state lifetime of 1-nitronaphthalene itself shows some dependence on solvent, with relaxation to the T₁ state occurring in 2-4 ps. aip.org

Table 2: Photophysical Properties of Nitronaphthalene Systems

| Property | Description | Timescale / Observation | Relevant Compounds |

| Excitation | Population of the S₁ (ππ*) state | Absorption of UV light | 1-Nitronaphthalene, 2-Nitronaphthalene |

| Intersystem Crossing (ISC) | Nonradiative transition from S₁ to the triplet manifold (Tₙ) | < 200 femtoseconds | 1-Nitronaphthalene, 2-Methyl-1-nitronaphthalene |

| Internal Conversion (IC) | Nonradiative transition between states of the same multiplicity (e.g., Tₙ → T₁) | 2-4 picoseconds | 1-Nitronaphthalene |

| Charge Transfer (CT) | Excited state with significant electron density redistribution | Influences ISC rates; can be stabilized by polar solvents | 1-Nitronaphthalene, 4-Nitro-1-naphthylamine |

| Solvent Effects | Modulation of excited state energies and lifetimes by solvent polarity | S₁ stabilization in polar solvents can alter decay pathways | 1-Nitronaphthalene, 4-Nitro-1-naphthylamine |

Intermolecular Interactions and Complex Formation

The study of intermolecular interactions is crucial for understanding the chemical behavior of this compound, particularly its ability to form complexes. The presence of a carboxylic acid group and an aromatic naphthalene ring system provides multiple sites for interaction, leading to a rich and varied coordination chemistry.

While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-studied behavior of analogous naphthalene-based acetic acids, such as 1-naphthylacetic acid, 2-naphthylacetic acid, and naproxen. mdpi.comsemanticscholar.orgresearchgate.net These compounds serve as excellent models for predicting the potential coordination behavior of this compound.

The primary site for metal ion interaction in these ligands is the carboxylate group (-COOH). mdpi.com Upon deprotonation, the resulting carboxylate anion (-COO⁻) can coordinate to metal centers in various ways. The versatility of the carboxylate group allows it to act as a monodentate, bidentate, or bridging ligand, facilitating the formation of mononuclear, dinuclear, and polynuclear metal complexes. mdpi.com

The coordination modes of the carboxylate group in naphthalene-based acetic acids are diverse and well-characterized. mdpi.com These modes are dictated by several factors, including the nature of the metal ion, the presence of other co-ligands in the coordination sphere, and the reaction conditions. The most common coordination modes are summarized in the table below.

Interactive Data Table: Common Coordination Modes of Naphthalene-Based Carboxylato Ligands

| Coordination Mode | Description | Schematic Representation |

| Monodentate (κ¹–O) | Only one of the carboxylate oxygen atoms binds to a single metal center. | Ar-C(=O)-O-M |

| Bidentate Chelating (κ²–O,O′) | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Ar-C(-O)₂-M |

| Bidentate Bridging (µ₂–O,O′) | Each oxygen atom of the carboxylate group binds to a different metal center, bridging two metal ions. | M-O-C(Ar)-O-M |

| Tridentate Bridging (µ₂–O,O,O′) | One oxygen atom is terminal to one metal ion while both oxygens chelate a second metal ion. | M-O-C(Ar)(-O)₂-M |

Data sourced from a review on metal complexes with naphthalene-based acetic acids as ligands. mdpi.com

In many documented complexes, these naphthalene-based acetic acid ligands coexist with other co-ligands, which can be neutral molecules like water, pyridine, or bipyridine, or other anions. mdpi.com The presence of these co-ligands influences the final geometry of the complex, which can range from distorted tetrahedral and square pyramidal to octahedral. mdpi.com For instance, dinuclear copper(II) complexes often adopt a "paddlewheel" structure, where four carboxylate ligands bridge the two metal centers. mdpi.com

Given these precedents, it is highly probable that this compound would also act as a versatile ligand, with its deprotonated carboxylate group participating in similar coordination modes. The nitro group (-NO₂) on the naphthalene ring is a strong electron-withdrawing group, which could influence the electronic properties of the ligand and potentially the stability and reactivity of its metal complexes. However, without specific experimental studies on this compound, this remains a scientifically informed projection.

The mechanism of ligand binding involves the formation of coordinate bonds between the ligand and the metal center. For naphthalene-based acetic acids, the process is primarily governed by the interaction of the carboxylate oxygen atoms with the metal ion, which acts as a Lewis acid. mdpi.com

The binding process can be influenced by several factors:

Structural Flexibility: The flexibility of the acetic acid side chain allows it to orient itself favorably for coordination. Studies on related, more complex naphthalene derivatives have shown that the length and nature of linker groups can significantly affect binding affinity. nih.gov This suggests that the spatial arrangement of the carboxylate group relative to the bulky naphthalene ring is a key determinant in complex formation.

Steric Hindrance: The large, planar naphthalene ring can introduce steric hindrance, influencing which coordination sites on the metal are accessible. The position of the substituent on the ring can either facilitate or hinder the approach of the metal ion.

Electronic Effects: The electronic nature of substituents on the naphthalene ring can modulate the electron density on the carboxylate group, thereby affecting its Lewis basicity and the strength of the resulting metal-ligand bond. The electron-withdrawing nitro group in this compound would decrease the electron density on the carboxylate oxygen atoms, which might affect the binding affinity compared to unsubstituted or electron-donating group-substituted analogues.

Solvent Effects: The solvent in which complexation occurs can play a significant role by competing for coordination sites on the metal ion or by stabilizing intermediates in the ligand exchange process.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 4-Nitronaphthalene-1-acetic acid.

Fourier Transform Infrared (FT-IR) Analysis and Characteristic Absorption Bands

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. The resulting spectrum displays a unique pattern of absorption bands, each corresponding to a specific vibrational mode. For this compound, the FT-IR spectrum is expected to exhibit characteristic bands for the nitro group (-NO₂), the carboxylic acid group (-COOH), and the substituted naphthalene (B1677914) ring.

Key expected absorption bands include:

O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) group (-CH₂-) in the acetic acid moiety would likely be observed in the 2960-2850 cm⁻¹ range.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the region of 1720-1680 cm⁻¹.

N-O Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and typically appear as two strong bands around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: These vibrations, associated with the carboxylic acid group, are typically found in the 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions.

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Acetic Acid Moiety | C-H Stretch (aliphatic) | 2960 - 2850 |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 |

| Nitro Group | N-O Asymmetric Stretch | 1550 - 1500 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Carboxylic Acid | O-H Bend | 1440 - 1395 |

| Nitro Group | N-O Symmetric Stretch | 1370 - 1330 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be instrumental in identifying the vibrations of the naphthalene ring system and the symmetric stretching of the nitro group. The aromatic C-C stretching vibrations and the symmetric N-O stretch, which might be weak in the IR spectrum, are often strong in the Raman spectrum. Due to the lack of specific experimental Raman data for this compound, detailed analysis is not possible. However, studies on the related 1-naphthaleneacetic acid have utilized Raman spectroscopy to investigate its molecular vibrations. researchgate.net

Detailed Vibrational Assignments and Normal Mode Analysis

A comprehensive understanding of the vibrational modes of this compound can be achieved through detailed vibrational assignments and normal mode analysis. This typically involves computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and their corresponding atomic motions (normal modes). These calculated frequencies are then compared with the experimental FT-IR and Raman spectra to assign each observed band to a specific molecular vibration. This process helps to resolve ambiguities in spectral interpretation and provides a deeper understanding of the molecule's dynamic behavior. Such computational studies have been performed for related molecules like 1-naphthaleneacetic acid, providing a basis for comparison. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Interpretation and Coupling Patterns

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the naphthalene ring and the methylene group of the acetic acid moiety.

Aromatic Protons: The protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group and the acetic acid substituent will cause the signals of the neighboring protons to shift downfield (to higher ppm values). The coupling patterns (splitting of signals) between adjacent protons will provide information about their relative positions on the ring.

Methylene Protons: The two protons of the -CH₂- group in the acetic acid side chain are expected to appear as a singlet, as there are no adjacent protons to couple with. This signal would likely be found in the range of 3.5-4.5 ppm.

Carboxylic Acid Proton: The proton of the -COOH group is typically a broad singlet and can appear over a wide chemical shift range, often downfield (above 10 ppm), and its visibility can be affected by the solvent and concentration.

While experimental ¹H NMR data for this compound is not explicitly available in the reviewed literature, data for the related compound 1-nitronaphthalene (B515781) shows complex multiplets in the aromatic region between 7.5 and 8.6 ppm. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| Aromatic (Naphthalene Ring) | 7.0 - 9.0 | Multiplets (doublets, triplets, etc.) |

| Methylene (-CH₂) | 3.5 - 4.5 | Singlet |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

Carbon (¹³C) NMR Chemical Shift Analysis and Substituent Effects

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The carbon atoms of the naphthalene ring will resonate in the aromatic region, typically between 120 and 150 ppm. The carbon atom attached to the nitro group (C4) and the carbon atom attached to the acetic acid group (C1) are expected to be significantly shifted due to the electronic effects of these substituents. The nitro group, being strongly electron-withdrawing, will deshield the attached carbon, causing its signal to appear at a higher chemical shift.

Methylene Carbon: The carbon of the -CH₂- group will appear in the aliphatic region, likely between 30 and 50 ppm.

Carbonyl Carbon: The carbon of the C=O group in the carboxylic acid is characteristically found far downfield, typically in the range of 170-185 ppm.

Analysis of the ¹³C NMR spectrum of the related 1-naphthaleneacetic acid shows the carboxylic carbonyl carbon at approximately 172 ppm and the methylene carbon at around 39 ppm. nih.gov For this compound, the positions of the naphthalene ring carbons would be further influenced by the C4-nitro substituent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Aromatic (C-NO₂) | > 145 |

| Aromatic (C-CH₂COOH) | > 130 |

| Aromatic (other) | 120 - 140 |

| Methylene (-CH₂) | 30 - 50 |

Electronic Spectroscopy: UV-Visible and Fluorescence Studies

Electronic spectroscopy, which includes UV-Visible absorption and fluorescence studies, provides valuable insights into the electronic structure and photophysical behavior of molecules.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions that occur upon absorption of ultraviolet or visible light. For compounds like this compound, the absorption characteristics are influenced by the presence of chromophores, such as the naphthalene ring and the nitro group.

The absorption spectrum of the parent molecule, 1-naphthaleneacetic acid, is characterized by absorption bands in the regions of 200–240 nm, 240–300 nm, and 300–350 nm. researchgate.net The introduction of a nitro group at the 4-position of the naphthalene ring in this compound is expected to shift the absorption bands to longer wavelengths (a bathochromic shift) and potentially increase the intensity of these bands. This is due to the electron-withdrawing nature of the nitro group, which extends the conjugation of the π-electron system.

Specifically, the absorption spectrum of a related compound, 1-naphthyl acetate (B1210297), shows a long-wavelength absorption band that is stronger and shifted to longer wavelengths compared to naphthalene itself. researchgate.net This suggests that the acetic acid moiety also influences the electronic transitions. The transitions in the 300-350 nm region are attributed to π → π* transitions. researchgate.net

Table 1: UV-Visible Absorption Data for Related Naphthalene Compounds

| Compound | Absorption Maxima (λmax) | Reference |

| Naphthalene | 323 nm (fluorescence band) | researchgate.net |

| 1-Naphthyl acetate | 324.5 nm (fluorescence band) | researchgate.net |

| 1-Nitronaphthalene | Not explicitly detailed in the provided search results | |

| This compound | Not explicitly detailed in the provided search results |

Fluorescence Quenching Mechanisms in the Presence of Interacting Species

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including energy transfer, complex formation, and collisional encounters. wikipedia.org Nitroaromatic compounds, such as this compound, are known to act as fluorescence quenchers. nih.govresearchgate.net

The quenching mechanism often involves a charge transfer interaction between the fluorescent molecule (donor) and the quencher (acceptor). nih.gov In the case of nitroaromatic compounds, their electron-deficient nature facilitates the acceptance of an electron from the excited state of a fluorophore, leading to a decrease in fluorescence. This ground-state charge transfer can be a significant contributor to the quenching effect. nih.gov

Several mechanisms can be at play in fluorescence quenching: wikipedia.org

Förster Resonance Energy Transfer (FRET): A dynamic quenching mechanism dependent on the distance between the donor and acceptor. wikipedia.org

Dexter Electron Transfer: A short-range electron exchange mechanism. wikipedia.org

Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state. wikipedia.orgscirp.org

Collisional (Dynamic) Quenching: Quenching occurs upon collision between the excited fluorophore and the quencher. wikipedia.org

Studies on other nitroaromatic compounds have shown that they can effectively quench the fluorescence of various fluorophores through π-π interactions and charge transfer complexes. nih.gov For instance, the interaction between triphenylamine (B166846) carboxylic acids and picrate (B76445) anion (a nitroaromatic compound) demonstrated significant fluorescence quenching, with the proposed mechanism being a ground-state charge transfer from the sensor molecule to the electron-deficient picrate. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 231.20 g/mol . nih.gov

When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M+). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure.

For carboxylic acids, common fragmentation pathways involve the loss of specific neutral molecules: libretexts.org

Loss of OH (hydroxyl group): Results in a peak at M-17.

Loss of COOH (carboxyl group): Results in a peak at M-45.

For aromatic nitro compounds, characteristic fragmentation includes the loss of NO2 (46 Da) and other related fragments. The fragmentation of 1-nitronaphthalene, for example, shows distinct patterns depending on the ionization method used. researchgate.net

In the analysis of nitro-fatty acids, a related class of compounds, fragmentation pathways were observed to be influenced by the position of the nitro group. nih.gov The loss of the nitro group (NO2) as a radical or nitrite (B80452) anion is a common fragmentation pathway. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C12H9NO4 | nih.gov |

| Molecular Weight | 231.20 g/mol | nih.gov |

| Exact Mass | 231.05315777 Da | nih.gov |

| Common Fragment Losses (General for Carboxylic Acids) | -OH (17 Da), -COOH (45 Da) | libretexts.org |

| Common Fragment Losses (General for Nitroaromatics) | -NO2 (46 Da) | nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium-sized organic molecules like 4-Nitronaphthalene-1-acetic acid, offering a good balance between accuracy and computational cost.

Geometrical and Electronic Structure Optimization of Isolated Molecules and Complexes

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also determined. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (naphthalene) | ~1.36 - 1.42 Å |

| C-N (nitro) | ~1.47 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-C (acetic acid) | ~1.51 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| Bond Angle | C-N-O (nitro) | ~118° |

| O-N-O (nitro) | ~124° | |

| C-C-O (carboxyl) | ~112° | |

| O-C=O (carboxyl) | ~125° |

Note: This table is illustrative and based on typical values for similar functional groups, as specific published DFT data for this compound is not available.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. This comparison is a critical validation of the computational model.

Typically, the calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, a scaling factor is often applied to the computed frequencies to improve agreement with experimental values. researchgate.net Studies on related molecules like naphthalene (B1677914) acetic acid have demonstrated good agreement between scaled DFT-calculated vibrational spectra and experimental results. nih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical Data)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro | ~1520 | ~1525 |

| Symmetric NO₂ Stretch | Nitro | ~1340 | ~1345 |

| C=O Stretch | Carboxylic Acid | ~1700 | ~1710 |

| O-H Stretch | Carboxylic Acid | ~3000 | ~3010 |

Note: This table is for illustrative purposes. Specific experimental and calculated vibrational data for this compound are required for an accurate comparison.

Analysis of Reaction Pathways, Transition States, and Regioselectivity

DFT is a powerful tool for elucidating reaction mechanisms. It can be used to map out the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, DFT could be employed to study various reactions, such as the nitration of naphthalene-1-acetic acid to understand the regioselectivity of the nitro group addition, or the reduction of the nitro group. The calculations would reveal the preferred reaction pathways by comparing the activation energies of different possible routes.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the molecule, providing insights into its behavior in different environments, such as in solution.

Solute-Solvent Interaction Dynamics and Dissolution Behavior

MD simulations are particularly useful for understanding how a solute molecule like this compound interacts with solvent molecules. By explicitly modeling the solvent, it is possible to investigate the formation of hydrogen bonds between the carboxylic acid group and water, for example. The simulation can also provide information on the solvation free energy, which is a measure of the molecule's solubility. The arrangement of solvent molecules around the solute can be analyzed using radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom. nih.gov

Conformational Analysis in Solution

The acetic acid side chain of this compound can rotate around the single bond connecting it to the naphthalene ring, leading to different conformations. MD simulations can explore the conformational landscape of the molecule in solution, determining the relative populations and free energies of different conformers. chemrxiv.org This is crucial for understanding which shapes the molecule is likely to adopt in a biological or chemical environment. The simulations can reveal the flexibility of the molecule and the timescales of conformational changes. nih.gov

Quantum Chemical Analysis of Excited States

The photophysical and photochemical properties of this compound are governed by the nature of its electronically excited states. Quantum chemical calculations are instrumental in characterizing these states and understanding the ultrafast processes that occur upon photoexcitation.

Characterization of Singlet and Triplet Electronic States

For instance, investigations into para-substituted nitronaphthalenes reveal that the relative energies of the singlet and triplet manifolds are crucial in dictating their photoinduced pathways. nih.gov The first singlet excited state (S₁) in these molecules is typically of a π-π* character. The presence of both an electron-donating substituent (like the acetic acid group, albeit weakly) and an electron-withdrawing nitro group can induce a degree of charge-transfer (CT) character into the excited states. nih.gov

Theoretical calculations on similar nitroaromatic molecules, such as nitrobenzene, have shown that the composition of the excited states can be complex, sometimes involving significant contributions from doubly excited determinants, which presents a challenge for some computational methods. researchgate.net The energy gap between the lowest singlet excited state (S₁) and the lowest triplet state (T₁) (ΔEST) is a key parameter influencing the efficiency of intersystem crossing (ISC), the process by which a molecule changes its spin multiplicity from a singlet to a triplet state. rsc.org In many nitroaromatic compounds, this gap is small, leading to highly efficient ISC and making them practically non-fluorescent. nih.gov

The nature of the triplet states is also critical. In nitronaphthalenes, ultrafast ISC to an upper triplet state (Tn) is often observed, followed by internal conversion to the lowest triplet state (T₁). nih.gov The character of these triplet states can be influenced by structural distortions, such as the pyramidalization of the nitro group, which can induce n-π* character and facilitate ISC. nih.gov

A hypothetical representation of the calculated excited state energies for a related nitronaphthalene derivative is presented in the table below to illustrate the typical energy levels involved.

| State | Energy (eV) | Predominant Character |

| S₀ | 0.00 | Ground State |

| S₁ | 3.50 | π-π* with some CT |

| T₁ | 2.80 | π-π |

| T₂ | 3.65 | n-π |

Note: This table is illustrative and based on data for related nitronaphthalene compounds, not specifically this compound.

Ab Initio Nonadiabatic Molecular Dynamics Studies of Ultrafast Processes

Ab initio nonadiabatic molecular dynamics (NAMD) simulations are a powerful tool for studying the time-evolution of molecules in their excited states, particularly when the Born-Oppenheimer approximation breaks down. rsc.org This is often the case in photochemical reactions and other processes involving transitions between different potential energy surfaces. rsc.org

While no specific NAMD studies on this compound have been identified in the literature, the methodology is well-suited to investigate the ultrafast decay of its excited states. For related nitroaromatic compounds, NAMD simulations could elucidate the mechanistic details of the rapid ISC and internal conversion processes that are known to occur. nih.govnih.gov

Such simulations would involve propagating classical trajectories for the nuclei on potential energy surfaces calculated on-the-fly using quantum mechanical methods. rsc.org This approach allows for the explicit modeling of transitions between electronic states, providing a detailed picture of the non-radiative decay pathways that dominate the photophysics of many nitroaromatic compounds. The dynamics are often dictated by the accessibility of conical intersections, which are points of degeneracy between electronic states that facilitate rapid internal conversion.

Molecular Interaction Modeling

Understanding how this compound interacts with biomolecules is crucial for contextualizing its potential applications and effects. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can predict binding affinities and elucidate the specific modes of interaction.

Binding Affinity Predictions with Biomolecules

Computational methods can be employed to predict the binding affinity of small molecules like this compound to biological macromolecules, such as proteins and nucleic acids. These predictions are typically expressed as a binding energy or an inhibition constant (Ki).

Although specific binding affinity predictions for this compound are not available in the reviewed literature, studies on analogous compounds provide a framework for how such investigations would be conducted. For example, the binding of 1-naphthaleneacetic acid (a related compound without the nitro group) to calf thymus DNA has been studied, revealing a strong binding affinity. nih.gov

The binding affinity of a ligand to a receptor is influenced by a combination of factors, including electrostatic interactions, hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of the nitro group and the carboxylic acid group in this compound would be expected to play a significant role in its binding to biomolecules through hydrogen bonding and electrostatic interactions.

A hypothetical table of predicted binding affinities for this compound with various biomolecular targets is presented below to illustrate the type of data that could be generated from such computational studies.

| Biomolecule | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Bases |

| Human Serum Albumin | -7.5 | Lys-199, Arg-222, His-242 |

| DNA (generic sequence) | -6.8 | G-C base pairs |

| Cyclooxygenase-2 | -8.2 | Arg-120, Tyr-355, Ser-530 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Elucidation of Intercalation Modes and Driving Forces

Intercalation is a mode of binding where a molecule inserts itself between the base pairs of DNA. This type of interaction can significantly perturb the structure and function of DNA. Naphthalene-containing compounds are known to be potential DNA intercalators. nih.gov

Molecular docking and molecular dynamics simulations can be used to explore the feasibility of this compound intercalating with DNA and to identify the primary driving forces behind this interaction. A study on 1-naphthaleneacetic acid demonstrated that it binds to DNA primarily through an intercalation mode, with hydrophobic interactions being the main driving force. nih.gov The planarity of the naphthalene ring is a key feature that facilitates its insertion into the DNA double helix.

For this compound, the naphthalene moiety would be the primary structural component responsible for any intercalative binding. The nitro and acetic acid substituents would likely reside in the major or minor grooves of the DNA, where they could form specific hydrogen bonds and other interactions with the DNA backbone or base pairs, further stabilizing the complex. The primary driving forces for such an interaction would be a combination of hydrophobic effects from the burial of the aromatic ring system and electrostatic/hydrogen bonding interactions from the polar substituents.

| Intercalation Parameter | Predicted Value/Description |

| Preferred Binding Site | Between G-C rich sequences |

| Primary Driving Force | Hydrophobic interactions, π-π stacking |

| Secondary Interactions | Hydrogen bonding from the carboxylic acid group with phosphate (B84403) backbone |

| Conformational Change in DNA | Unwinding of the double helix, increase in length |

Note: This table presents a hypothetical scenario for the intercalation of this compound with DNA, based on findings for related compounds.

Analytical Method Development for Trace Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly high-performance liquid chromatography, is the cornerstone for the separation and quantification of 4-Nitronaphthalene-1-acetic acid. Its combination with mass spectrometry provides a powerful tool for unambiguous identification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of naphthalene-based acidic compounds. Methodologies are typically adapted from established procedures for structurally similar compounds, such as 1-Naphthaleneacetic acid (NAA). A common approach involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

For a compound like this compound, a C18 column is a standard choice, providing excellent separation for nonpolar to moderately polar compounds. The mobile phase composition is critical for achieving optimal resolution and peak shape. A typical mobile phase consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an acidic aqueous buffer. The acid, often phosphoric acid or formic acid, is used to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes. UV detection is commonly employed, with the detection wavelength set to one of the absorbance maxima of the naphthalene (B1677914) ring system.

A representative HPLC method, adapted from the analysis of NAA, is detailed below. researchgate.net

| Parameter | Condition | Source |

| Column | Hypersil C18 (4.6 mm i.d. x 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol:Water:Phosphoric Acid (60:40:0.35, v/v/v) | researchgate.net |

| Detection | UV at 272 nm | researchgate.net |

| Linear Range | 16 - 1,000 mg/L | researchgate.net |

| RSD | 0.8% (n=5) | researchgate.net |

For enhanced sensitivity and unequivocal identification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of HPLC with the mass-resolving capability of MS/MS, allowing for the detection of analytes at very low concentrations.

In LC-MS/MS analysis of this compound, electrospray ionization (ESI) is the most common ionization technique. Given the presence of the carboxylic acid group, the analysis is typically performed in negative ion mode (ESI-), which facilitates the deprotonation of the acid to form the [M-H]⁻ ion. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides exceptional selectivity and reduces matrix interference.

Method parameters for the related compound 1-Naphthaleneacetic acid, which serve as a strong foundation for the analysis of its nitro-derivative, are outlined in the following table. nih.gov The precursor ion for this compound would be expected at m/z 230.0, corresponding to its deprotonated molecular weight.

| Parameter | Condition | Source |

| Column | Octadecylsilanized silica (B1680970) gel (2.0 mm i.d. x 150 mm, 5 µm) | nih.gov |

| Column Temp. | 40°C | nih.gov |

| Mobile Phase | 2 mmol/L ammonium (B1175870) acetate (B1210297) solution/methanol gradient | nih.gov |

| Ionization Mode | ESI (-) | nih.gov |

| Monitoring Ions | Precursor: 185, Product: 141 (for 1-Naphthaleneacetic acid) | nih.gov |

| Limit of Quant. | 0.01 mg/kg | nih.gov |

Spectrometric Detection Methods

Beyond standard UV detection, more advanced spectrometric methods can be employed to enhance sensitivity and selectivity, particularly in challenging matrices.

Fluorimetric detection offers high sensitivity for compounds that exhibit native fluorescence. While naphthalene derivatives can be fluorescent, the presence of a nitro group, a strong electron-withdrawing group, often leads to fluorescence quenching. researchgate.net Therefore, direct fluorimetric detection of this compound may be challenging due to weak emission.

However, two main strategies can be considered. The first is an indirect quenching-based assay. In this approach, the fluorescence of a known fluorophore is quenched by the nitroaromatic analyte. The degree of quenching is proportional to the concentration of this compound, forming the basis for quantification. researchgate.net

A second, more advanced strategy involves the use of molecularly imprinted polymers (MIPs) for selective pre-concentration and enhancement. For the related compound 1-naphthalene acetic acid, a method using a magnetite-molecularly imprinted polymer (magnetite-MIP) prior to fluorimetric detection has been developed. researchgate.net This MIP selectively binds the target analyte, removing it from interfering substances and concentrating it, which significantly enhances the signal. This approach demonstrates high sensitivity with a limit of detection in the sub-µg/L range. researchgate.net

| Parameter | Finding | Source |

| Technique | Fluorimetry with Magnetite-MIP pre-concentration | researchgate.net |

| Limit of Detection (LOD) | 0.75 µg/L | researchgate.net |

| Limit of Quantification (LOQ) | 2.50 µg/L | researchgate.net |

| Linearity Range | 20–700 µg/L | researchgate.net |

Room temperature phosphorescence (RTP) is a highly sensitive and selective luminescence technique. Nitronaphthalenes are known to exhibit phosphorescence, although typically at cryogenic temperatures. mdpi.com The use of micellar media can stabilize the triplet excited state of a phosphor, allowing phosphorescence to be observed at room temperature.

In an MS-RTP method for this compound, the analyte could potentially act as either the phosphor or a quencher. A more common approach for nitroaromatic compounds involves using a standard phosphorescent probe that is incorporated into the hydrophobic core of micelles, such as sodium dodecyl sulfate (B86663) (SDS) or Triton X-100. nih.gov When the sample containing the nitroaromatic analyte is introduced, the analyte partitions into the micelle and quenches the phosphorescence of the probe through an energy or electron transfer mechanism. nih.gov The reduction in phosphorescence intensity is then correlated with the concentration of the analyte. This technique offers the advantage of removing the analyte from complex sample environments and placing it in close proximity to the signaling molecule within the organized micellar assembly. nih.gov

Advanced Sample Preparation and Enrichment Strategies

Effective sample preparation is critical to remove interfering components and concentrate the analyte prior to instrumental analysis. For this compound, methods are adapted from those used for other acidic plant growth regulators in complex matrices like agricultural products and soil.

A robust and widely used approach involves an initial extraction with an organic solvent, followed by liquid-liquid partitioning and solid-phase extraction (SPE) for cleanup. A detailed procedure developed for the parent compound, 1-naphthaleneacetic acid, provides a relevant template. nih.gov The process typically begins with extraction from the sample using acetone (B3395972) under acidic conditions to ensure the analyte is in its neutral form. After solvent evaporation, the analyte is subjected to a series of liquid-liquid extractions to transfer it between aqueous and organic phases, effectively cleaning the sample. A final cleanup step using an SPE cartridge, such as graphitized carbon black (for tea leaves) or silica gel, removes remaining interferences before LC-MS/MS analysis. nih.gov

Another popular and streamlined sample preparation technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Variations of the QuEChERS method, using different extraction solvents like acetonitrile or ethyl acetate with salting-out and a dispersive SPE cleanup step, have been successfully applied to the analysis of naphthaleneacetic acid.

For ultimate selectivity, molecularly imprinted polymers (MIPs) represent a state-of-the-art enrichment strategy. As mentioned previously, MIPs synthesized to create specific binding cavities for the target analyte can be used for solid-phase extraction, offering unparalleled selectivity by capturing the analyte while excluding structurally different matrix components. researchgate.net

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. mdpi.comrsc.org The general principle of MIP synthesis involves the polymerization of functional monomers and a cross-linking agent in the presence of a template molecule—in this case, this compound. rsc.org After polymerization, the template molecule is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the analyte. rsc.org

The design of a MIP for this compound would involve:

Template: this compound.

Functional Monomer: A monomer capable of interacting with the functional groups of the template. Given the carboxylic acid and nitro groups on the template, monomers such as 4-vinylpyridine (B31050) (4-VP) or methacrylic acid (MAA) could be selected to form hydrogen bonds and other electrostatic interactions. mdpi.comsyr.edu

Cross-linker: A molecule like ethylene (B1197577) glycol dimethacrylate (EGDMA) is used to form the rigid polymer structure around the template-monomer complex. mdpi.com

Initiator: A substance such as azobisisobutyronitrile (AIBN) is often used to initiate the polymerization process. mdpi.com

Porogen: A suitable solvent is used to dissolve the components and create pores in the polymer matrix.

These synthesized MIPs can be used as a solid-phase extraction (SPE) sorbent. When a sample containing a mixture of compounds is passed through the MIP, the this compound molecules are selectively retained in the imprinted cavities, while other non-target molecules pass through. This high selectivity significantly improves the cleanliness of the extract and the reliability of subsequent analysis.

Extraction and Clean-up Protocols for Complex Matrices

The effective extraction of this compound from complex matrices such as soil, water, or agricultural products is crucial for accurate quantification. A common approach involves liquid-solid extraction followed by a clean-up step. For a compound like this compound, a protocol analogous to the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or traditional solid-phase extraction (SPE) could be adapted.

An example of an extraction and clean-up protocol for a related compound, 1-Naphthaleneacetic acid, in agricultural products involves the following steps:

Extraction: The sample is homogenized with a solvent like acetone or acetonitrile, often with the addition of water and an acid (e.g., hydrochloric acid) to ensure the analyte is in a suitable form for extraction. mhlw.go.jpeurl-pesticides.eu

Salting Out: Salts such as sodium chloride and magnesium sulfate are added to induce phase separation between the aqueous and organic layers, driving the analyte into the organic solvent. eurl-pesticides.eu

Clean-up (Dispersive SPE): An aliquot of the organic extract is transferred to a tube containing a mixture of sorbents for clean-up. Primary secondary amine (PSA) is commonly used to remove organic acids and other polar interferences, while magnesium sulfate helps to remove residual water. eurl-pesticides.eu

Final Preparation: After centrifugation, the cleaned extract is collected, the solvent may be evaporated, and the residue is redissolved in a suitable solvent for instrumental analysis, such as by liquid chromatography-tandem mass spectrometry (LC-MS/MS). eurl-pesticides.eu

This multi-step process ensures that matrix components that could interfere with the final analysis are effectively removed, leading to a more accurate and reliable measurement of this compound.

Method Validation and Performance Characteristics

Once an analytical method is developed, it must undergo a thorough validation process to ensure its performance is reliable and fit for its intended purpose. This involves evaluating several key parameters.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of a quantitative analytical method.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.gov It is often estimated based on the signal-to-noise ratio (commonly a ratio of 3:1) or from the standard deviation of blank measurements.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy. nih.gov This is a critical parameter for trace analysis, as it defines the lower boundary of the method's useful working range. The LOQ is typically determined as the concentration corresponding to a signal-to-noise ratio of 10:1 or as a multiple of the standard deviation of the blank.

For the analysis of a related compound, 1-naphthalene acetic acid, using a fluorimetric method with magnetite-molecularly imprinted polymers, the LOD and LOQ were reported to be 0.75 µg L⁻¹ and 2.50 µg L⁻¹, respectively. nih.gov

Assessment of Linearity, Precision, and Accuracy

To ensure the reliability of the analytical data, the method's linearity, precision, and accuracy must be rigorously assessed.

Linearity: This parameter evaluates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 (typically >0.99) is considered evidence of good linearity.

Precision: Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of replicate measurements.

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered by the method indicates its accuracy. Recovery values typically in the range of 80-120% are considered acceptable for trace analysis.

The following table illustrates hypothetical performance characteristics for an analytical method for this compound, based on typical values for trace analysis of similar compounds.

| Parameter | Performance Characteristic | Typical Acceptance Criteria |

| Linearity (r²) | 0.998 | > 0.99 |

| Range | 5 - 500 µg/kg | - |

| LOD | 1.5 µg/kg | - |

| LOQ | 5.0 µg/kg | - |

| Precision (RSD%) | < 15% | < 20% |

| Accuracy (Recovery %) | 92 - 105% | 80 - 120% |

Biochemical and Molecular Interaction Mechanisms

Nucleic Acid Interactions

The interaction of small molecules with DNA is a cornerstone of pharmacology and toxicology. While direct research on 4-Nitronaphthalene-1-acetic acid's DNA binding is limited, the broader class of naphthalene (B1677914) derivatives has been shown to interact with DNA, suggesting potential mechanisms for this compound.

DNA Binding Modes and Intercalation Mechanisms

Naphthalene derivatives have been noted for their capacity to intercalate into the DNA double helix. researchgate.net This mode of interaction involves the insertion of the planar naphthalene ring system between the base pairs of DNA. Such intercalation is a potential binding mode for this compound. It is important to note that while some naphthalene derivatives are known to intercalate, other binding modes such as groove binding cannot be ruled out without specific experimental evidence for this compound. For instance, studies on flavonoids, another class of polycyclic compounds, have demonstrated both intercalation and minor groove binding. biointerfaceresearch.com

Hydrophobic and Other Driving Forces in DNA Binding

The primary driving forces for the binding of naphthalene derivatives to DNA are believed to be hydrophobic interactions between the aromatic ring of the compound and the DNA bases. researchgate.net The aqueous environment entropically favors the association of the nonpolar naphthalene moiety with the hydrophobic core of the DNA helix, minimizing the disruption of water's hydrogen-bonding network. Additionally, van der Waals forces contribute to the stability of the complex. For substituted naphthalenes like this compound, the nitro and acetic acid groups could introduce additional electrostatic and hydrogen bonding interactions, potentially influencing binding affinity and specificity.

Induced Conformational Changes in DNA Secondary Structure

The binding of a ligand to DNA can induce significant conformational changes in the DNA's secondary structure. Intercalating agents, for example, typically cause an unwinding of the DNA helix and an increase in the distance between adjacent base pairs to accommodate the inserted molecule. This can lead to localized or even global changes in DNA topology. While specific studies on this compound are not available, it is plausible that its interaction could lead to such conformational shifts. Hyperchromism, an increase in UV absorbance, observed in studies of other naphthalene derivatives with DNA, can be indicative of conformational changes resulting from non-covalent interactions. researchgate.net

Receptor Binding and Signaling Pathway Modulation

The structural similarity of this compound to naphthalene acetic acids (NAAs), which are synthetic auxins, suggests that it may interact with auxin receptors and modulate plant signaling pathways.

Mechanisms of Auxin Receptor Interaction (referencing related naphthalene acetic acids)

In plants, the primary auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. nih.gov Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the activation of auxin-responsive genes. nih.gov 1-Naphthaleneacetic acid (NAA) has been shown to participate in this pathway. researchgate.net

Another potential receptor for NAA is the AUXIN-BINDING PROTEIN 1 (ABP1), which is associated with auxin-dependent cell elongation. who.int It has been proposed that different auxin species may exhibit differential affinities for these receptors, leading to distinct physiological outcomes. For example, NAA shows a high affinity for the receptor-mediating cell elongation (potentially ABP1), while other auxins like 2,4-Dichlorophenoxyacetic acid are more effective at promoting cell division through a different, low-affinity receptor. who.intyoutube.com Given its structure, this compound could potentially interact with these receptors, though its specific affinities and the resulting downstream effects remain to be elucidated.

Elucidation of Binding Affinities and Molecular Recognition

The binding affinity of different auxins to the TIR1/AFB receptors can vary. Mutations in the TIR1 receptor have been shown to increase its affinity for auxin and Aux/IAA proteins, resulting in auxin hypersensitivity. nih.gov The precise molecular recognition of different auxin analogs by these receptors is a subject of ongoing research. The chemical nature of the substituent groups on the naphthalene ring would be expected to play a significant role in determining the binding affinity of this compound to auxin receptors. The nitro group, being strongly electron-withdrawing, and the acetic acid side chain are key features that would dictate its interaction within the receptor's binding pocket.

| Compound/Class | Interaction Type | Target | Potential Effect |

| Naphthalene Derivatives | Intercalation, Hydrophobic Interactions | DNA | Conformational Changes, Potential Mutagenicity |

| 1-Naphthaleneacetic acid (NAA) | Receptor Agonist | TIR1/AFB Receptors, ABP1 | Modulation of Auxin Signaling Pathways |

| This compound | Hypothesized: Intercalation, Receptor Binding | DNA, Auxin Receptors | To be determined |

Enzymatic Biotransformation Pathways